molecular formula C7H13F3O B2734978 (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol CAS No. 2248210-05-9

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol

Cat. No.: B2734978
CAS No.: 2248210-05-9
M. Wt: 170.175
InChI Key: UPUBASFJIUJJNY-ZCFIWIBFSA-N
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Description

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone This compound is notable for its unique structural features, which include a chiral center at the second carbon and three fluorine atoms at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhexan-1-ol and trifluoromethylating agents.

    Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyl iodide (CF₃I) and a suitable base, such as potassium carbonate (K₂CO₃).

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, owing to its unique structural features.

Medicine:

    Pharmaceutical Development: The compound’s potential as a precursor in the synthesis of pharmaceutical agents is explored, particularly in the development of drugs with fluorinated moieties.

Industry:

    Material Science: this compound is used in the development of advanced materials, including polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism by which (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    (2R)-2-Methylhexan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (2R)-6,6,6-Trifluoro-2-methylhexanoic Acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different applications and reactivity.

    (2R)-6,6,6-Trifluoro-2-methylhexan-2-ol: The hydroxyl group is located at the second carbon, altering its chemical behavior.

Uniqueness: The presence of the trifluoromethyl group in (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol imparts unique chemical properties, such as increased lipophilicity and stability. These features make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-6,6,6-trifluoro-2-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUBASFJIUJJNY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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